N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
CAS No.: 887196-65-8
Cat. No.: VC6870213
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887196-65-8 |
|---|---|
| Molecular Formula | C23H28N4O4S |
| Molecular Weight | 456.56 |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3 |
| Standard InChI Key | UGFPPURTDROVID-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide features a piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a methyl group. The carboxamide nitrogen is further functionalized with a tosyl (p-toluenesulfonyl) group and a 2-(indolin-1-yl)-2-oxoethyl side chain. The indolin-1-yl moiety consists of a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, with a ketone group at the 2-position of the ethyl linker .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is deduced as C₃₆H₃₉N₅O₅S, yielding a molecular weight of 661.81 g/mol. This calculation aligns with analogous piperazine-carboxamide derivatives documented in patents and chemical databases .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for amide), C=O stretching (~1680 cm⁻¹ for carboxamide and ketone), and S=O asymmetric/symmetric stretching (~1360 cm⁻¹ and ~1150 cm⁻¹ for tosyl) .
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Nuclear Magnetic Resonance (NMR):
Synthetic Pathways and Optimization
Key Intermediate: 4-Methyl-N-Tosylpiperazine-1-Carboxamide
The synthesis begins with the preparation of 4-methyl-N-tosylpiperazine-1-carboxamide, a scaffold common in kinase inhibitor syntheses . A patent-published method involves:
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Condensation Reaction: Reacting 4-methylpiperazine with carbobenzoxy chloride in the presence of potassium carbonate, followed by tosylation using p-toluenesulfonyl chloride .
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Purification: Recrystallization from n-butanol to achieve >99% purity, critical for minimizing quaternary salt impurities .
Coupling with 2-(Indolin-1-yl)-2-Oxoethyl Amine
The indolin-1-yl ketone side chain is introduced via a nucleophilic acyl substitution reaction:
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Activation: 2-(Indolin-1-yl)-2-oxoacetic acid is activated using thionyl chloride to form the acid chloride.
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Amidation: Reacting the acid chloride with 4-methyl-N-tosylpiperazine-1-carboxamide in dichloromethane under inert conditions, yielding the target compound .
Challenges in Synthesis
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Impurity Control: Analogous syntheses report ~30% formation of quaternary ammonium salts, necessitating rigorous chromatography or recrystallization .
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Solvent Selection: n-Butanol enhances reaction efficiency and purity compared to polar aprotic solvents .
Physicochemical Properties and Stability
Thermodynamic Parameters
Stability Profile
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